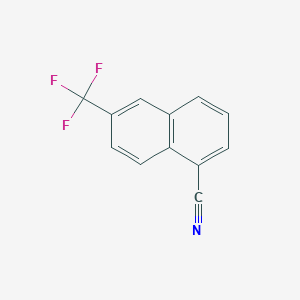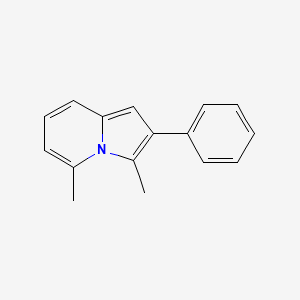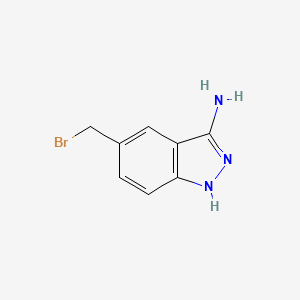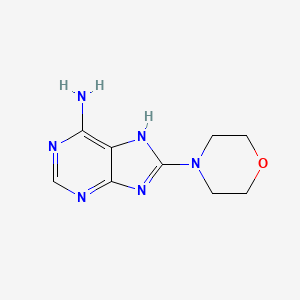
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride is a chemical compound known for its unique structure and reactivity. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it valuable in various chemical and industrial applications.
Preparation Methods
The synthesis of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride typically involves the reaction of 2-(trifluoromethyl)benzenecarboxylic acid with hydroxylamine hydrochloride under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the imidoyl chloride group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles under specific conditions.
Reduction: Reduction reactions can convert the imidoyl chloride group to amines or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and proteins, potentially inhibiting their activity. The imidoyl chloride group can form covalent bonds with nucleophilic sites on target molecules, leading to the modification or inhibition of their function .
Comparison with Similar Compounds
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride can be compared with other similar compounds such as:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group but differ in their reactivity and applications.
Trifluoromethanesulfonamides: These compounds are used as reagents and catalysts in organic synthesis and have different functional properties compared to imidoyl chlorides.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidoyl chloride group, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C8H5ClF3NO |
|---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+ |
InChI Key |
QKICFEIYQLMRAK-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N\O)/Cl)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11883944.png)
![7,7-Dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11883954.png)
![1-(2-Methoxyethyl)-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11883958.png)
![2-(2-Methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11883962.png)







